molecular formula C19H15ClF3N3O3S B2729287 N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide CAS No. 921513-60-2

N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2729287
CAS No.: 921513-60-2
M. Wt: 457.85
InChI Key: QFKMUOVHDCISEA-UHFFFAOYSA-N
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Description

The target compound is a pyridazinyl-sulfonamide derivative characterized by a 1,6-dihydropyridazine core linked via an ethyl group to a 3-(trifluoromethyl)benzenesulfonamide moiety. Key structural features include:

  • Pyridazinyl ring: A six-membered dihydropyridazine ring with a 4-chlorophenyl substituent at position 3 and a ketone at position 4.
  • Ethyl linker: Connects the pyridazine core to the sulfonamide group, providing conformational flexibility.

Properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClF3N3O3S/c20-15-6-4-13(5-7-15)17-8-9-18(27)26(25-17)11-10-24-30(28,29)16-3-1-2-14(12-16)19(21,22)23/h1-9,12,24H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKMUOVHDCISEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for advancing its development in medicinal chemistry.

  • Molecular Formula : C17H15ClN4O3
  • Molecular Weight : 358.7790 g/mol
  • CAS Number : 1206995-46-1
  • SMILES Representation : Clc1ccc(cc1)c1ccc(=O)n(n1)CCNC(=O)c1noc(c1)C

The compound exhibits a multifaceted mechanism of action primarily attributed to its structural components. The presence of the pyridazinone moiety is significant in influencing its biological interactions. Pyridazinones are known for their ability to modulate various biological pathways, including enzyme inhibition and receptor binding.

Enzyme Inhibition

Research indicates that compounds with similar structures often act as inhibitors of key enzymes involved in metabolic pathways. For instance, studies on related pyridazinone derivatives have shown their effectiveness in inhibiting monoamine oxidases (MAOs), which play a crucial role in neurotransmitter metabolism . This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially offering therapeutic effects in mood disorders.

Anticonvulsant Activity

A notable area of research involves the anticonvulsant properties of similar compounds. For example, derivatives with structural similarities to this compound have demonstrated significant anticonvulsant activity in animal models . The effectiveness is often quantified using metrics such as the median effective dose (ED50), which provides insight into the compound's potency.

CompoundED50 (mg/kg)Toxic Dose (TD50)Protection Index (PI)
Compound A18.4170.29.2
This compoundTBDTBDTBD

Cytotoxicity Studies

Cytotoxicity assays have been employed to evaluate the potential anti-cancer properties of this compound. Studies indicate that similar sulfonamide derivatives exhibit selective cytotoxic effects against various cancer cell lines, including breast and colon cancer cells . The structure-activity relationship (SAR) analysis suggests that the trifluoromethyl group enhances cytotoxicity by increasing lipophilicity and facilitating membrane permeability.

Case Studies

Several case studies have highlighted the biological efficacy of compounds within the same chemical class:

  • Antitumor Efficacy : A study involving a related sulfonamide demonstrated significant antitumor activity against A-431 cells with an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent .
  • Neuroprotective Effects : In models of neurodegeneration, compounds exhibiting similar structural motifs have shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative diseases .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyridazinones, including compounds similar to N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide, exhibit promising anticancer properties. A study demonstrated that phenyl dihydropyridazinone derivatives showed significant inhibition of the B-Raf protein kinase, which is crucial in the development of certain cancers .

Inhibition of Tyrosine Kinases

The compound is part of a broader class of pyridazinone derivatives that have been shown to inhibit receptor tyrosine kinases, such as MET. These kinases are involved in various cellular processes, including proliferation and survival, making them targets for cancer therapies .

Antimicrobial Properties

Compounds with similar structures have been evaluated for their antimicrobial activity. The presence of the sulfonamide group often contributes to enhanced antibacterial properties, making these compounds candidates for developing new antibiotics .

Case Studies

  • Anticancer Efficacy : A series of studies focused on the synthesis and biological evaluation of pyridazinone derivatives revealed that certain modifications to the structure could enhance anticancer activity against various cancer cell lines. For example, specific substitutions on the phenyl ring significantly improved potency against B-Raf-driven tumors .
  • Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of these compounds to target proteins. Molecular docking simulations indicated that modifications to the trifluoromethyl group could optimize interactions with target enzymes involved in cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between the target compound and analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Substituents Melting Point Key Structural Features
Target Compound C₁₉H₁₆ClF₃N₃O₃S (estimated) ~474.86 4-Cl-phenyl, CF₃ Not reported Pyridazinyl core, ethyl linker, sulfonamide group
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53) C₂₈H₁₉F₂N₅O₃S 589.1 5-Fluoro, 3-fluorophenyl, chromen-4-one 175–178°C Pyrazolo-pyrimidin core, chromenone ring, sulfonamide group
4-chloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydropyridin-3-yl]benzenesulfonamide (CAS 400086-25-1) C₁₈H₁₃Cl₃N₂O₃S 443.73 3,4-diCl-benzyl, 4-Cl Not reported Dihydropyridinyl core, benzyl linker, sulfonamide group
4-[3-(4-chlorophenyl)-4,5-dihydropyrazol-1-yl]benzenesulfonic acid hexyl ester (CAS 22047-65-0) C₂₁H₂₃ClO₃S 414.92 4-Cl-phenyl, hexyl ester Not reported Pyrazolyl core, sulfonic acid ester, hexyl chain
Key Observations:

Core Heterocycles: The target’s pyridazinyl ring contrasts with the pyrazolo-pyrimidin (Example 53) and dihydropyridinyl (CAS 400086-25-1) cores. Pyridazines are less common in drug design but offer unique electronic properties due to their two adjacent nitrogen atoms .

Substituent Effects :

  • The trifluoromethyl group in the target increases lipophilicity (logP ~3.5 estimated) compared to chlorine substituents in CAS 400086-25-1 (logP ~2.8). This may improve membrane permeability .
  • The hexyl ester in CAS 22047-65-0 drastically enhances lipophilicity (logP ~5.1) but reduces hydrogen-bonding capacity compared to sulfonamides .

Hypothetical Pharmacological Implications

While biological data are absent in the evidence, structural trends suggest:

  • Target Compound : The CF₃ group and pyridazinyl core may favor interactions with hydrophobic pockets in enzymes (e.g., carbonic anhydrase or kinase targets).
  • Example 53: The chromenone ring could enable intercalation or topoisomerase inhibition, similar to flavonoids .
  • CAS 400086-25-1 : The 3,4-dichlorobenzyl group may enhance halogen bonding but reduce solubility .

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